molecular formula C7H13NO7 B12067852 alpha-D-GALACTOFURANOSYL NITROMETHANE

alpha-D-GALACTOFURANOSYL NITROMETHANE

Katalognummer: B12067852
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: MICFHHMRMDLORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-GALACTOFURANOSYL NITROMETHANE: is a chemical compound with the molecular formula C7H13NO7 and a molar mass of 223.18 g/mol It is a derivative of galactofuranose, a five-membered ring form of galactose, and contains a nitromethane group

Vorbereitungsmethoden

The synthesis of alpha-D-GALACTOFURANOSYL NITROMETHANE can be achieved through several methods. One common approach involves the use of sodium methoxide-promoted methanolysis or thermal treatment of 7-deoxy-7-nitro-L-glycero-L-galacto-heptitol peracetate . These methods allow for the efficient production of the compound under controlled conditions. Industrial production methods may involve scaling up these synthetic routes to produce larger quantities of the compound for research and commercial purposes.

Analyse Chemischer Reaktionen

Alpha-D-GALACTOFURANOSYL NITROMETHANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-D-GALACTOFURANOSYL NITROMETHANE has a wide range of applications in scientific research. In chemistry , it is used as a building block for the synthesis of more complex molecules. In biology , it is studied for its potential role in glycosylation processes and its interactions with biological molecules. In medicine , it may be investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways. In the industry , it can be used in the production of specialized chemicals and materials .

Wirkmechanismus

The mechanism of action of alpha-D-GALACTOFURANOSYL NITROMETHANE involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in glycosylation, leading to the formation of glycosidic bonds. The nitromethane group can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Alpha-D-GALACTOFURANOSYL NITROMETHANE can be compared with other similar compounds, such as alpha-D-galactopyranosyl nitromethane and beta-D-galactofuranosyl nitromethane . These compounds share similar structural features but differ in the configuration of the galactose ring and the position of the nitromethane group. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from these related compounds .

Eigenschaften

Molekularformel

C7H13NO7

Molekulargewicht

223.18 g/mol

IUPAC-Name

2-(1,2-dihydroxyethyl)-5-(nitromethyl)oxolane-3,4-diol

InChI

InChI=1S/C7H13NO7/c9-2-3(10)7-6(12)5(11)4(15-7)1-8(13)14/h3-7,9-12H,1-2H2

InChI-Schlüssel

MICFHHMRMDLORS-UHFFFAOYSA-N

Kanonische SMILES

C(C1C(C(C(O1)C(CO)O)O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.